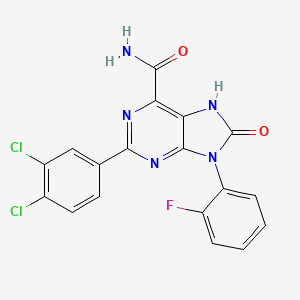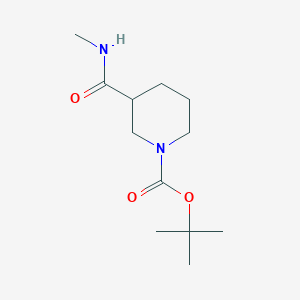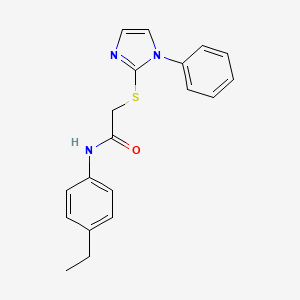![molecular formula C25H24FN3O2S B2636069 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422533-66-2](/img/structure/B2636069.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a useful research compound. Its molecular formula is C25H24FN3O2S and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine and related compounds have been explored for their potential in cancer treatment. Notably, derivatives of benzo[b][1,6]naphthyridines and quinazolinones have demonstrated significant cytotoxic activity against various cancer cell lines, including murine leukemia, lung carcinoma, and human Jurkat leukemia cells. Some compounds showed potent cytotoxic effects, with IC(50) values less than 10 nM, and demonstrated curative effects in vivo against colon tumors in mice, highlighting the potential of these compounds in cancer therapy (Deady et al., 2003).
Antimicrobial Activity
Further research into quinazolinone derivatives has revealed their potential antimicrobial properties. Studies involving the synthesis of quinazolin-4-one compounds containing oxadiazolin-5-thione moieties have identified several new compounds evaluated for their antibacterial activity. The morpholino derivatives, in particular, exhibited promising antibacterial effects (Ahmed et al., 2007).
Synthesis of Metabolites
The synthesis of metabolites of related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), has been achieved through efficient synthetic routes. These metabolites are crucial for further pharmacological studies to understand the metabolic pathways and potential therapeutic applications of these compounds (Mizuno et al., 2006).
Anti-inflammatory Properties
Research on fluorine-substituted quinazolin derivatives has uncovered their potential anti-inflammatory properties. For instance, two fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives demonstrated potential inhibitory effects on LPS-induced NO secretion, which could be significant for developing new anti-inflammatory agents (Sun et al., 2019).
Synthesis and Biological Activity of Derivatives
The design and synthesis of various derivatives, such as thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, have shown antipsychotic and anticonvulsant activities. This highlights the compound's versatility and potential in developing novel treatments for neurological conditions (Kaur et al., 2010).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S/c1-30-22-12-9-17(15-23(22)31-2)13-14-27-24-20-5-3-4-6-21(20)28-25(29-24)32-16-18-7-10-19(26)11-8-18/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJJCQOTKCBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)



![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)


![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)

![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)